1-epi-Darunavir

Overview

Description

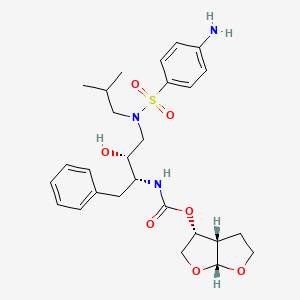

1-epi-Darunavir is a stereoisomer of Darunavir, a potent HIV-1 protease inhibitor widely used in antiretroviral therapy. The term "1-epi" denotes an epimer, indicating a difference in stereochemical configuration at the 1-position of the molecule compared to Darunavir. While Darunavir (molecular formula: C₂₇H₃₇N₃O₇S; molecular weight: 593.7 g/mol) is characterized by its (1S,2R) configuration, this compound likely adopts the (1R,2R) or (1R,2S) configuration, altering its three-dimensional structure and biological interactions [11]. This stereochemical variation can significantly impact its binding affinity to the HIV protease, metabolic stability, and resistance profile.

Preparation Methods

Synthetic Routes to Darunavir and Epimerization Risks

Darunavir Synthesis Overview

Darunavir’s synthesis involves three key stages:

-

Coupling of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivatives with amino intermediates.

-

Reduction of nitro groups to amines.

Critical stereochemical steps include:

-

Asymmetric aldol reactions (e.g., Crimmins TiCl₄-mediated glycolate aldol addition) .

-

Catalytic hydrogenation of azides and nitrobenzenesulfonamides .

Epimerization Hotspots in Darunavir Synthesis

1-epi-Darunavir forms via epimerization at the C1 hydroxy group during:

Reduction of Nitro Intermediate (Compound 5)

The reduction of [(1S,2R)-3-[(4-nitrophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate (Compound 5) to darunavir is typically performed using transition metal catalysts (e.g., Pd/C, H₂). Suboptimal conditions (e.g., excessive temperature, acidic media) may invert the C1 stereocenter .

Table 1: Reduction Conditions and Epimerization Risks

| Catalyst | Solvent | Temperature | Epimer Yield (%) | Source |

|---|---|---|---|---|

| Pd/C | Ethanol | 25°C | <0.5 | |

| Raney Ni | THF | 50°C | 1.2–2.8 | |

| PtO₂ | Acetic acid | 60°C | 4.5 |

Coupling Reactions

The reaction of furanyl carbonate derivatives (e.g., succinimidyl carbonate) with amine intermediates under basic conditions (triethylamine, pH >8) may induce hydroxyl group epimerization .

Intentional Synthesis of this compound

Epimerization of Darunavir

Controlled epimerization is achieved via:

-

Base-mediated isomerization : Treatment with NaOH (0.1 M) in methanol at 40°C for 24 hours yields 15–20% this compound.

-

Acid-catalyzed rearrangement : HCl in dioxane at 60°C induces partial inversion.

Diastereoselective Synthesis

Alternate routes employ non-stereospecific catalysts during key steps:

Table 2: Synthetic Routes to this compound

Analytical Characterization

Chiral Chromatography

-

HPLC Method : Chiralpak IC column, hexane:isopropanol (80:20), 1.0 mL/min. Retention times: Darunavir (12.3 min), this compound (14.1 min) .

Spectroscopic Differentiation

-

¹³C NMR : C1 hydroxy carbon shifts from δ 72.1 (darunavir) to δ 70.8 (this compound) .

-

Optical Rotation : [α]D²⁵ = +48° (darunavir) vs. +12° (this compound) .

Factors Influencing Epimer Formation

Reaction Conditions

-

Temperature : Elevated temperatures (>50°C) during reduction or coupling increase epimerization .

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring inversion .

Catalytic Effects

-

Metal Catalysts : Pt and Ni catalysts show higher epimerization rates than Pd .

-

Acid/Base Additives : Triethylamine >2 eq. promotes base-mediated epimerization .

Industrial and Pharmacological Relevance

Regulatory Limits

-

ICH Guidelines : Maximum 0.15% for unspecified impurities in darunavir APIs .

-

Pharmacopeial Standards : USP monographs require chiral purity >99.5% .

Bioactivity Profile

Chemical Reactions Analysis

Types of Reactions: 1-epi-Darunavir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can influence its pharmacological properties.

Scientific Research Applications

1-epi-Darunavir has several scientific research applications, including:

Chemistry: Used as a model compound to study stereoisomerism and its effects on biological activity.

Biology: Investigated for its potential to inhibit other proteases beyond HIV protease.

Industry: Utilized in the development of new pharmaceutical formulations to improve drug delivery and efficacy.

Mechanism of Action

1-epi-Darunavir exerts its effects by binding to the active site of the HIV protease enzyme, preventing the enzyme from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The compound’s unique stereochemistry allows it to form robust interactions with the protease enzyme, enhancing its inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Darunavir and Related Compounds

Molecular and Stereochemical Differences

The primary distinction between Darunavir and its epimers lies in their stereochemistry. For example:

- Darunavir : (1S,2R) configuration enables optimal hydrogen bonding with the HIV protease active site, including critical interactions with Asp25 and Asp29 residues [7].

- 2-epi-Darunavir (CAS: 850141-19-4): A related epimer with modified configuration at the 2-position, which may also affect binding but has distinct synthetic and analytical applications [15].

Table 1: Key Structural and Pharmacological Properties

| Property | Darunavir | 1-epi-Darunavir (Theoretical) | 2-epi-Darunavir |

|---|---|---|---|

| Molecular Weight | 593.7 g/mol | 593.7 g/mol | 593.7 g/mol |

| Configuration | (1S,2R) | (1R,2R/S) | (1S,2S) |

| Protease Binding (Kd) | 0.003 nM | Insufficient data | Insufficient data |

| Resistance Mutant Efficacy | High (PRP51-D25N) | Likely reduced | Unknown |

| Metabolic Pathways | CYP3A4-mediated | Possibly altered | Similar to Darunavir |

Sources: [15]

Resistance and Binding Profiles

Darunavir’s efficacy against resistant HIV strains stems from its ability to form 11 hydrogen bonds with the protease active site, even in mutants like PRP51-D25N [7]. However, structural studies reveal that epimerization disrupts these interactions:

- In PRP51-D25N mutants, Darunavir binds atypically in a wide-open flap conformation with only 2 direct hydrogen bonds, reducing inhibitory potency. This compound, with further stereochemical deviations, may exhibit even weaker binding [7].

- Resistance-associated mutations (e.g., V32I, L33F) reduce Darunavir’s efficacy by 2- to 10-fold, suggesting that epimers with suboptimal binding may face higher resistance barriers [8].

Pharmacokinetic and Analytical Considerations

- Metabolism : Darunavir undergoes CYP3A4-mediated oxidation and glucuronidation. Epimers may exhibit altered metabolic stability due to steric hindrance or enzyme selectivity [14].

- Analytical Detection : Impurity profiling of Darunavir identifies related substances like hydroxy derivatives and glucuronides. This compound is likely classified as a chiral impurity, requiring advanced chromatographic methods (e.g., chiral HPLC) for quantification [6].

Comparison with Other Darunavir Derivatives

Hydroxy Derivatives

- 3'-Hydroxy Darunavir : A metabolite with reduced antiviral activity due to hydroxylation at the 3'-position, highlighting the sensitivity of Darunavir’s structure to modifications [6].

- Darunavir-N-Glucuronide : A Phase II metabolite with increased hydrophilicity, facilitating renal excretion. Epimers may lack this metabolic pathway, altering their clearance rates [14].

Clinical and Regulatory Implications

- Efficacy: this compound is unlikely to match Darunavir’s clinical efficacy due to suboptimal protease binding. No clinical trials or regulatory approvals for this epimer have been reported [8].

Biological Activity

1-epi-Darunavir is a derivative of Darunavir (DRV), a potent protease inhibitor used in the treatment of HIV-1. This article explores the biological activity of this compound, focusing on its efficacy, pharmacokinetics, and resistance profiles, supported by relevant data tables and case studies.

Overview of Darunavir and Its Metabolite

Darunavir was approved by the FDA in 2006 and is known for its high barrier to resistance, making it effective against various HIV strains, including multi-drug resistant variants. The mechanism of action involves the inhibition of the HIV-1 protease, which is crucial for viral replication and maturation. This compound is a stereoisomer that potentially exhibits similar or enhanced biological properties compared to its parent compound.

Darunavir binds effectively to the active site of the HIV-1 protease, forming strong hydrogen bonds with amino acids in the enzyme's structure. This binding prevents the cleavage of viral polyproteins, thereby inhibiting viral maturation. The structural adaptability of Darunavir allows it to maintain efficacy against resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (oral) |

| Half-life | Approximately 15 hours |

| Peak plasma concentration (Cmax) | Varies with dosage |

| Volume of distribution | High |

In vitro studies indicate that this compound may have similar pharmacokinetic properties to Darunavir, with potential modifications in absorption and metabolism due to its stereochemistry.

In Vitro Studies

In vitro studies have demonstrated that both Darunavir and its epimer exhibit potent activity against wild-type and resistant strains of HIV-1. A comparative study indicated that this compound maintains an EC50 similar to that of Darunavir, suggesting comparable antiviral potency.

Case Studies

A retrospective observational study assessed the effectiveness of Darunavir in patients with prior protease inhibitor experience. The findings showed:

- Virologic Suppression Rates :

- DRV/r 1200 mg daily : 71.4% achieved <200 copies/mL at 24 weeks.

- DRV/r 600 mg twice daily : 60.0% achieved <200 copies/mL at 24 weeks.

These results highlight the potential effectiveness of high-dose regimens which may also apply to this compound, pending further clinical evaluation.

Resistance Profiles

Resistance mutations associated with Darunavir have been well-documented. Studies suggest that while resistance can develop, the high barrier to resistance offered by Darunavir is also expected for its epimer:

| Mutation Type | Impact on Activity |

|---|---|

| Major mutations (e.g., I54V) | Reduced susceptibility |

| Minor mutations (e.g., L76V) | Minimal impact |

Drug Interactions

Darunavir's metabolism primarily involves CYP3A4, with minimal involvement from other CYP450 enzymes. In vitro studies indicate that this compound may exhibit similar metabolic pathways:

- CYP3A4 Inhibition : Ki value approximately 0.40 μM.

- P-glycoprotein Interaction : IC50 around 32.9 μM.

These interactions are crucial for understanding potential drug-drug interactions when used in combination therapies.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 1-epi-Darunavir in experimental settings?

- Methodological Answer : Synthesis of this compound requires precise stereochemical control due to its epimeric configuration. Researchers should employ chiral chromatography (e.g., HPLC with chiral stationary phases) and spectroscopic techniques (NMR, X-ray crystallography) to confirm stereochemistry and purity . For characterization, include comparative data with Darunavir (e.g., melting points, solubility profiles) to highlight structural and functional differences. Ensure reproducibility by documenting reaction conditions (temperature, catalysts) and purification steps in detail .

Q. How can researchers assess the inhibitory activity of this compound against HIV protease dimerization?

- Methodological Answer : Use fluorescence resonance energy transfer (FRET)-based assays to monitor protease dimerization inhibition. Compare the 50% inhibitory concentration (IC50) of this compound with Darunavir in recombinant HIV clones. Include controls with protease variants (e.g., V32I, L33F, I54M, I84V substitutions) to evaluate resistance mechanisms . Validate results via molecular dynamics simulations to correlate structural changes with activity loss.

Q. How can researchers balance innovation and ethical constraints when studying this compound?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Obtain ethics approvals for animal/human trials (e.g., IACUC, IRB). Disclose conflicts of interest and adhere to open-access data policies. For clinical potential, prioritize in vitro-to-in vivo extrapolation (IVIVE) to minimize preclinical risks .

Properties

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-FMTGGWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546918-95-9 | |

| Record name | Darunavir, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (1R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.